molecular formula C19H19N3O5 B7717892 Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate

Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate

Cat. No.: B7717892
M. Wt: 369.4 g/mol
InChI Key: NVKGMUKHBMDMNE-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with a butanamido group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: Finally, the benzoate ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate can undergo oxidation reactions, typically forming furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate involves its interaction with biological targets such as enzymes and receptors. The furan and oxadiazole rings can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzoate ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is unique due to the combination of the furan, oxadiazole, and benzoate ester groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-2-25-19(24)13-8-10-14(11-9-13)20-16(23)6-3-7-17-21-18(22-27-17)15-5-4-12-26-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGMUKHBMDMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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